2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide is a chemical compound with the molecular formula C15H10BrNOS2 It is known for its unique structure, which includes a benzothiazole ring and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with 4-bromoacetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone
- 2-[3-(1,3-Benzothiazol-2-ylsulfanyl)-3-(4-bromophenyl)-2-propenylidene]malononitrile
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide is unique due to its specific combination of a benzothiazole ring and a bromophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H11BrN2OS2 |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C15H11BrN2OS2/c16-10-5-7-11(8-6-10)17-14(19)9-20-15-18-12-3-1-2-4-13(12)21-15/h1-8H,9H2,(H,17,19) |
InChI Key |
LWFIZEXIDNABMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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